4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
The research on compounds with thiadiazole cores, such as "4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide," focuses on their synthesis, molecular structure analysis, chemical reactions, and properties. These compounds are of interest due to their potential bioactive properties and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
Synthesis methods for thiadiazole derivatives often involve multi-step reactions, including the formation of intermediate compounds and the use of specific reagents to introduce functional groups like trifluoromethyl or phenoxy groups (I. Kaya & A. Aydın, 2012). Microwave-assisted synthesis is also a rapid method for preparing thiadiazole derivatives, offering advantages in terms of reaction speed and efficiency (J. Raval et al., 2010).
Molecular Structure Analysis
The molecular structure and spectroscopic data of thiadiazole derivatives can be obtained through methods like DFT calculations, which provide insights into the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles. Such analyses also explore intramolecular charge transfer and molecular electrostatic potential (A. Viji et al., 2020).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including cyclocondensation, which can lead to the formation of pyrazole derivatives with interesting structural and electronic properties (A. Flores et al., 2018). The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents.
Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for photodynamic therapy applications in cancer treatment. These derivatives exhibited high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organic Light-Emitting Diodes (OLEDs)
- Iridium(III) Complexes with Thiadiazole Derivatives : Research involving iridium(III) complexes using 1,3,4-thiadiazole derivatives as ancillary ligands found that these complexes exhibit strong emissions useful in OLEDs. The study highlights the potential of these complexes as efficient emitters in OLED applications, with excellent performance characteristics such as high current efficiency and external quantum efficiency (Jing, Zhao, & Zheng, 2017).
Anticancer Agents
- Novel Thiazole and Thiadiazole Derivatives : A study synthesized a series of novel thiazole and 1,3,4-thiadiazole derivatives, evaluating their anticancer activity. Certain compounds showed significant activity against Hepatocellular carcinoma cell lines, indicating their potential as potent anticancer agents (Gomha et al., 2017).
Antimicrobial Agents
- New Derivatives of Thiadiazole : Research focusing on the synthesis of new 1,3,4-thiadiazole derivatives revealed their potential as antibacterial and antifungal agents. These derivatives have shown effectiveness in treating various pathological conditions including inflammation, pain, and hypertension (Ameen & Qasir, 2017).
Photoluminescent Materials
- Azathia Crown Macrocycles : A study involving the synthesis of new azathia crown macrocycles containing 1,3,4-thiadiazole rings showcased their potential as photoluminescent materials. These macrocycles were synthesized efficiently and yielded promising results, suggesting applications in photoluminescent technologies (Foroughifar et al., 2009).
Antioxidant and Anti-inflammatory Activities
- Oxadiazol/Thiadiazol Derivatives : Another study synthesized oxadiazol/thiadiazol-amine derivatives, testing them for antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant activity, outperforming standard Ascorbic acid, and also showed promising anti-inflammatory activity (Sravya et al., 2019).
properties
IUPAC Name |
4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)11-18-19-12(22-11)17-10(20)7-4-8-21-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRISNKRSUOODCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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